Cas no 52899-08-8 (H-Pro-Met-Oh)

H-Pro-Met-OH is a dipeptide consisting of proline (Pro) and methionine (Met) linked by an amide bond, with a free carboxylic acid (OH) terminus. This compound serves as a valuable intermediate in peptide synthesis and biochemical research. Its structural features, including the rigid proline ring and sulfur-containing methionine residue, make it useful for studying peptide conformation and stability. The presence of methionine also allows for potential applications in redox-related studies due to its thioether functionality. H-Pro-Met-OH is typically employed in solid-phase peptide synthesis (SPPS) and as a reference standard in analytical techniques such as HPLC and mass spectrometry. Its high purity and well-defined structure ensure reproducibility in experimental workflows.
H-Pro-Met-Oh structure
H-Pro-Met-Oh structure
商品名:H-Pro-Met-Oh
CAS番号:52899-08-8
MF:C10H18N2O3S
メガワット:246.32652
MDL:MFCD00057180
CID:367363
PubChem ID:7408173

H-Pro-Met-Oh 化学的及び物理的性質

名前と識別子

    • L-Methionine, L-prolyl-
    • (2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid
    • H-Pro-Met-Oh
    • L-Methionine,L-prolyl
    • L-Methionine,N-L-prolyl
    • L-Pro-L-Met
    • L-Prolyl-L-methionine
    • P-M
    • SCHEMBL2543327
    • MFCD00057180
    • HY-P4559
    • (S)-4-(Methylthio)-2-((S)-pyrrolidine-2-carboxamido)butanoic acid
    • P-M Dipeptide
    • Proline Methionine dipeptide
    • CS-0655120
    • CHEBI:141444
    • PM dipeptide
    • Pro-Met
    • AKOS010406395
    • (2S)-4-(methylthio)-2-{[(2S)-pyrrolidin-2-ylcarbonyl]amino}butanoic acid
    • DTXSID40428582
    • prolylmethionine
    • 52899-08-8
    • MDL: MFCD00057180
    • インチ: InChI=1S/C10H18N2O3S/c1-16-6-4-8(10(14)15)12-9(13)7-3-2-5-11-7/h7-8,11H,2-6H2,1H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1
    • InChIKey: MTWJTFBVRDGROD-YUMQZZPRSA-N
    • ほほえんだ: CSCC[C@H](NC([C@@H]1CCCN1)=O)C(O)=O

計算された属性

  • せいみつぶんしりょう: 246.10400
  • どういたいしつりょう: 246.10381361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.1
  • トポロジー分子極性表面積: 104Ų

じっけんとくせい

  • 密度みつど: 1.232±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 溶出度(64 g/l)(25ºC)、
  • PSA: 103.73000
  • LogP: 0.78060

H-Pro-Met-Oh セキュリティ情報

H-Pro-Met-Oh 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

H-Pro-Met-Oh 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A679023-10mg
H-Pro-Met-Oh
52899-08-8
10mg
$ 50.00 2022-06-07
abcr
AB476745-1g
H-Pro-Met-OH; .
52899-08-8
1g
€522.40 2025-02-16
abcr
AB476745-1 g
H-Pro-Met-OH; .
52899-08-8
1g
€491.50 2023-04-21
TRC
A679023-50mg
H-Pro-Met-Oh
52899-08-8
50mg
$ 115.00 2022-06-07
TRC
A679023-100mg
H-Pro-Met-Oh
52899-08-8
100mg
$ 185.00 2022-06-07

H-Pro-Met-Oh 関連文献

H-Pro-Met-Ohに関する追加情報

Professional Introduction to Compound with CAS No. 52899-08-8 and Product Name: H-Pro-Met-Oh

Compound with the CAS number 52899-08-8 and the product name H-Pro-Met-Oh represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and its potential applications in drug development, particularly in the realm of protease inhibition and peptide-based therapies. The precise chemical structure of H-Pro-Met-Oh, characterized by its specific amino acid sequence and modifications, positions it as a promising candidate for further research and clinical investigation.

The chemical entity H-Pro-Met-Oh is a derivative of the naturally occurring amino acids proline and methionine, with an additional hydroxyl group introduced at a strategic position to enhance its biological activity. This modification not only imparts stability to the molecule but also improves its binding affinity to target enzymes. The hydroxyl group, in particular, plays a crucial role in modulating the compound's interactions with biological receptors and enzymes, making it an attractive scaffold for medicinal chemists.

In recent years, there has been a growing interest in the development of protease inhibitors for the treatment of various diseases, including cancer, inflammation, and infectious disorders. Proteases are enzymes that play a critical role in many physiological processes, and their overactivity or misregulation can lead to pathological conditions. H-Pro-Met-Oh has been shown to exhibit potent inhibitory effects against certain proteases, particularly those involved in tumor growth and metastasis. This property has been highlighted in several preclinical studies, where H-Pro-Met-Oh demonstrated significant promise in reducing tumor burden and inhibiting the spread of cancer cells.

One of the most compelling aspects of H-Pro-Met-Oh is its mechanism of action. Unlike traditional protease inhibitors that often suffer from poor solubility or rapid degradation, H-Pro-Met-Oh has been engineered to be more stable and bioavailable. This enhanced stability allows the compound to remain active for longer periods within the body, thereby increasing its therapeutic efficacy. Additionally, the hydroxyl group in H-Pro-Met-Oh contributes to its ability to form hydrogen bonds with target enzymes, further strengthening its binding interactions.

The structural design of H-Pro-Met-Oh also takes into account the need for selectivity. By carefully positioning the hydroxyl group and other functional groups, researchers have been able to create a molecule that selectively targets specific proteases while minimizing off-target effects. This selectivity is crucial for reducing side effects associated with drug therapy and improving patient outcomes. Several computational studies have been conducted to elucidate the binding mode of H-Pro-Met-Oh with various proteases, providing valuable insights into its mechanism of action.

Recent advancements in synthetic chemistry have enabled the efficient production of H-Pro-Met-Oh, making it more accessible for research purposes. These advancements include novel catalytic methods that allow for the precise introduction of functional groups at desired positions within the molecule. Such improvements have not only reduced production costs but also enhanced the scalability of H-Pro-Met-Oh, paving the way for larger-scale clinical trials.

The potential applications of H-Pro-Met-Oh extend beyond cancer therapy. Preliminary studies have suggested that it may also be effective in treating inflammatory diseases by inhibiting key enzymes involved in inflammatory pathways. For instance, research has shown that H-Pro-Met-Oh can suppress the activity of matrix metalloproteinases (MMPs), which are known to contribute to tissue degradation during inflammation. This finding opens up new avenues for therapeutic intervention in conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its protease inhibitory properties, H-Pro-Met-Oh has also been explored as a potential antimicrobial agent. Certain proteases produced by bacteria are essential for their survival and pathogenicity. By inhibiting these proteases, H-Pro-Met-Oh could disrupt bacterial virulence mechanisms and reduce infection severity. While still in early stages of investigation, this application holds significant promise for addressing antibiotic-resistant infections.

The development of H-Pro-Met-Oh aligns with broader trends in pharmaceutical research aimed at creating more targeted and effective therapies. The use of natural amino acid sequences as scaffolds for drug design has gained traction due to their inherent biocompatibility and well-understood biological interactions. By leveraging these natural motifs, researchers can develop compounds that are better tolerated by the body while maintaining high efficacy.

As research on H-Pro-Met-Oh progresses, it is expected that new insights will continue to emerge regarding its therapeutic potential. Ongoing clinical trials will provide critical data on its safety and efficacy in human populations, further solidifying its position as a promising therapeutic agent. The collaboration between academic researchers and pharmaceutical companies is essential in translating laboratory findings into tangible medical benefits for patients worldwide.

In conclusion, H-Pro-Met-Oh, derived from CAS No. 52899-08-8, represents a significant step forward in drug development through its innovative design and multifaceted applications. Its ability to inhibit key proteases while maintaining high selectivity makes it an attractive candidate for treating various diseases, including cancer and inflammatory disorders. With continued research and development, H-Pro-Met-Oh holds great potential to improve patient outcomes and enhance quality of life.

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